2-(Benzyloxy)-1-fluoro-4-nitrobenzene
Overview
Description
2-(Benzyloxy)-1-fluoro-4-nitrobenzene is an organic compound that features a benzene ring substituted with a benzyloxy group, a fluorine atom, and a nitro group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-1-fluoro-4-nitrobenzene typically involves a multi-step process. One common method starts with the nitration of 2-fluorophenol to introduce the nitro group. This is followed by the protection of the hydroxyl group through benzylation, resulting in the formation of the benzyloxy group. The reaction conditions often involve the use of strong acids for nitration and bases for the benzylation step.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is crucial and may involve techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-1-fluoro-4-nitrobenzene can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or iron powder with hydrochloric acid (HCl) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Major Products
Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid derivatives.
Reduction: Reduction of the nitro group results in the formation of 2-(Benzyloxy)-1-fluoro-4-aminobenzene.
Substitution: Nucleophilic substitution of the fluorine atom can produce various substituted benzene derivatives.
Scientific Research Applications
2-(Benzyloxy)-1-fluoro-4-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-1-fluoro-4-nitrobenzene involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the benzyloxy group can undergo cleavage or transformation under specific conditions. The fluorine atom’s presence can influence the compound’s reactivity and stability, making it a valuable tool in mechanistic studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(Benzyloxy)-1-chloro-4-nitrobenzene
- 2-(Benzyloxy)-1-bromo-4-nitrobenzene
- 2-(Benzyloxy)-1-iodo-4-nitrobenzene
Uniqueness
2-(Benzyloxy)-1-fluoro-4-nitrobenzene is unique due to the presence of the fluorine atom, which imparts distinct electronic properties compared to its chloro, bromo, and iodo analogs. The fluorine atom’s high electronegativity and small size can significantly affect the compound’s reactivity and interaction with other molecules, making it a valuable compound in various chemical and biological applications.
Properties
IUPAC Name |
1-fluoro-4-nitro-2-phenylmethoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO3/c14-12-7-6-11(15(16)17)8-13(12)18-9-10-4-2-1-3-5-10/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAUAOGSIUWTVEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC(=C2)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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